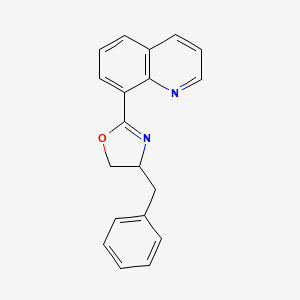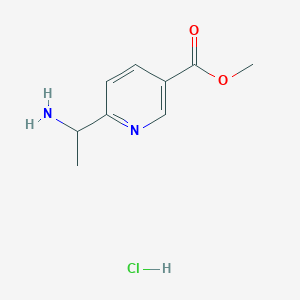
Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridines are heterocyclic aromatic organic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by its molecular structure, which includes a pyridine ring substituted with an aminoethyl group at the 6-position and a carboxylate group at the 3-position, forming a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridine derivatives as starting materials.
Reaction Steps: The process involves several steps, including the introduction of the aminoethyl group and the carboxylate group. Common reactions include nucleophilic substitution and esterification.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound undergoes purification processes to remove impurities and by-products.
Scaling Up: The production process is scaled up to meet commercial demands, involving larger reactors and more sophisticated equipment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the aminoethyl group is oxidized to form various derivatives.
Reduction: Reduction reactions can be performed to convert the pyridine ring into different reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reducing Agents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides and other oxidized derivatives.
Reduction Products: Reduction can produce pyridine derivatives with reduced functional groups.
Substitution Products: Substitution reactions can yield a variety of substituted pyridines with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride is used in organic synthesis as a building block for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been studied for its biological activity, including potential applications in drug discovery and development. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory activities.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may be used in the development of new drugs targeting various diseases and conditions.
Industry: The compound finds applications in the chemical industry for the production of dyes, pigments, and other specialty chemicals. It is also used in the manufacturing of materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biological molecules, leading to its biological activity. The exact mechanism can vary based on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-(1-aminoethyl)nicotinate: This compound is structurally similar but lacks the hydrochloride salt form.
6-Aminoethylpyridine-3-carboxylate: Another related compound with a similar pyridine ring structure.
Methyl 6-(1-aminopropyl)pyridine-3-carboxylate: A compound with a longer alkyl chain in place of the aminoethyl group.
Uniqueness: Methyl 6-(1-aminoethyl)pyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which affects its solubility and reactivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H13ClN2O2 |
|---|---|
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
methyl 6-(1-aminoethyl)pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6(10)8-4-3-7(5-11-8)9(12)13-2;/h3-6H,10H2,1-2H3;1H |
InChI-Schlüssel |
SVRYNTWOUUIFPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=C(C=C1)C(=O)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


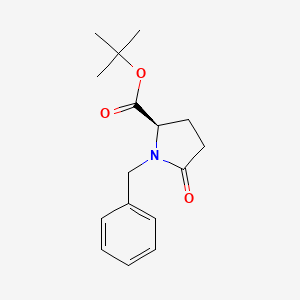
![2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide](/img/structure/B15156910.png)
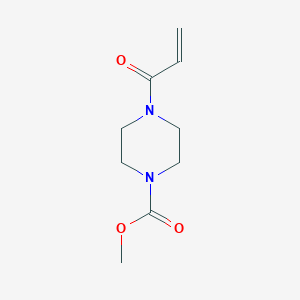
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156920.png)
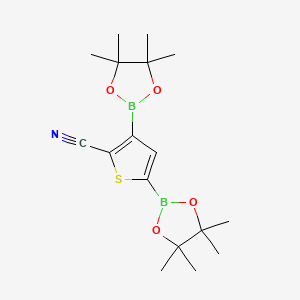
![2-[(Tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid; dicha](/img/structure/B15156929.png)
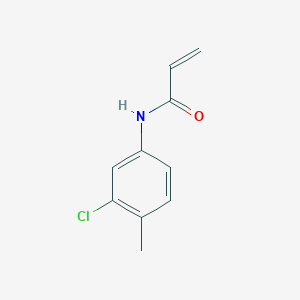
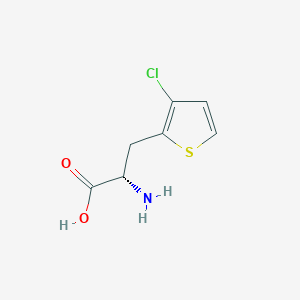
![bis(3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine) hydrate dihydrochloride](/img/structure/B15156944.png)
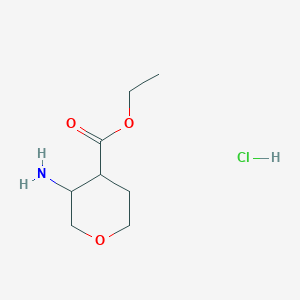
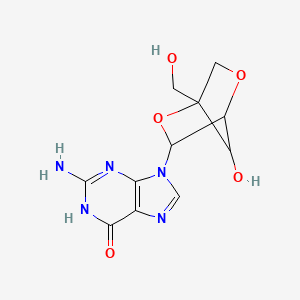
![[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B15156958.png)
